molecular formula C10H13NO B15236015 (1R)-1-(4-Methoxyphenyl)prop-2-enylamine

(1R)-1-(4-Methoxyphenyl)prop-2-enylamine

Katalognummer: B15236015
Molekulargewicht: 163.22 g/mol
InChI-Schlüssel: SWNFCVOTDIIIKH-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(4-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a methoxy group attached to the phenyl ring and an amine group attached to the prop-2-enyl chain. It is of interest in various fields of chemistry and biology due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Methoxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane to form a nitrostyrene intermediate.

    Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(4-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted phenylpropylamines.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(4-Methoxyphenyl)prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of (1R)-1-(4-Methoxyphenyl)prop-2-enylamine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins.

    Pathways Involved: The compound may influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R)-1-Phenylprop-2-enylamine: Lacks the methoxy group.

    (1R)-1-(4-Hydroxyphenyl)prop-2-enylamine: Has a hydroxy group instead of a methoxy group.

    (1R)-1-(4-Methylphenyl)prop-2-enylamine: Has a methyl group instead of a methoxy group.

Uniqueness

    Structural Features: The presence of the methoxy group in (1R)-1-(4-Methoxyphenyl)prop-2-enylamine imparts unique electronic and steric properties.

    Reactivity: The methoxy group can influence the compound’s reactivity and interactions with other molecules.

Eigenschaften

Molekularformel

C10H13NO

Molekulargewicht

163.22 g/mol

IUPAC-Name

(1R)-1-(4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10H,1,11H2,2H3/t10-/m1/s1

InChI-Schlüssel

SWNFCVOTDIIIKH-SNVBAGLBSA-N

Isomerische SMILES

COC1=CC=C(C=C1)[C@@H](C=C)N

Kanonische SMILES

COC1=CC=C(C=C1)C(C=C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.